molecular formula C12H14N2O5 B1390850 (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate CAS No. 1212341-54-2

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Cat. No.: B1390850
CAS No.: 1212341-54-2
M. Wt: 266.25 g/mol
InChI Key: JJHIYYYLTMNAHH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include an acetyl group, a nitro group, and a phenyl group attached to a glycinol backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Glycinol Formation: The glycinol backbone is synthesized through a series of reactions involving amino acids or their derivatives.

Industrial Production Methods

Industrial production of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Substitution: The acetyl and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Oxidized Compounds: Resulting from oxidation reactions.

    Substituted Derivatives: Produced via nucleophilic substitution reactions.

Scientific Research Applications

®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate: The enantiomer of the compound, with similar but distinct properties.

    N-acetyl-2-nitro-2-Phenylglycinol: Lacks the O-acetate group, resulting in different reactivity and applications.

    2-nitro-2-Phenylglycinol: Lacks both the acetyl and O-acetate groups, leading to further differences in chemical behavior.

Properties

IUPAC Name

[(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-8(15)13-11(7-19-9(2)16)10-5-3-4-6-12(10)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHIYYYLTMNAHH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COC(=O)C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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